Asterric acid is a polyketide-derived diphenyl ether fungal metabolite (CAS 577-64-0) primarily isolated from Aspergillus and Penicillium species. As a non-peptide small molecule, it serves as a critical reference standard in neurochemical, cardiovascular, and anti-angiogenic screening workflows [1]. Its distinct diphenyl ether architecture—arising biosynthetically from anthraquinone precursors via oxidative ring cleavage—confers highly specific binding affinities that are absent in its direct biosynthetic precursors, making it a specialized procurement choice for targeted assay development and metabolic benchmarking [2].
Procuring generic fungal polyketides or upstream biosynthetic precursors (such as emodin or sulochrin) as substitutes for asterric acid fundamentally compromises assay integrity. While these precursors share the same early biosynthetic pathway, the specific oxidative cleavage that forms asterric acid's diphenyl ether core is strictly required for its selective acetylcholinesterase (AChE) inhibition and endothelin-A (ETA) receptor antagonism[1]. Furthermore, in fermentation and bioprocessing contexts, asterric acid production is acutely sensitive to carbon/nitrogen ratios; crude extracts grown under high yeast-extract conditions undergo metabolic shunting toward chlorinated analogs or lovastatin, rendering uncharacterized crude mixtures unreliable for asterric acid-dependent workflows [2].
Asterric acid demonstrates highly selective acetylcholinesterase (AChE) inhibitory activity with an IC50 of 66.7 μM. In direct contrast, its immediate biosynthetic precursors—sulochrin and emodin—exhibit absolutely no AChE inhibitory activity under identical assay conditions [1]. This strict structure-activity relationship confirms that the diphenyl ether core is non-negotiable for this bioactivity.
| Evidence Dimension | AChE Inhibitory Activity (IC50) |
| Target Compound Data | 66.7 μM |
| Comparator Or Baseline | Sulochrin and Emodin (0% inhibition / inactive) |
| Quantified Difference | Absolute qualitative shift from inactive to active |
| Conditions | In vitro AChE inhibition assay (Talaromyces aurantiacus FL15 isolates) |
Proves that buyers screening for neurological targets cannot substitute cheaper upstream precursors like emodin or sulochrin, as the diphenyl ether core is strictly required for AChE binding.
Asterric acid completely inhibits the binding of the potent vasoconstrictor endothelin-1 (ET-1) to the ETA receptor at a concentration of 0.1 μM [1]. This provides a highly potent, small-molecule alternative to standard peptide-based antagonists (such as BQ-123), which are inherently more susceptible to proteolytic degradation in complex biological matrices.
| Evidence Dimension | ETA Receptor Binding Inhibition |
| Target Compound Data | Complete inhibition at 0.1 μM |
| Comparator Or Baseline | Peptide-based antagonists (e.g., BQ-123) |
| Quantified Difference | Equivalent complete block at 0.1 μM but utilizing a stable non-peptide architecture |
| Conditions | A10 rat aortic smooth muscle cells |
Provides a highly stable, non-peptide alternative to easily degraded peptide antagonists for cardiovascular and vasoconstriction assay standardization.
In anti-angiogenic screening models, asterric acid and its derivatives successfully inhibit vascular endothelial growth factor (VEGF)-induced tube formation at concentrations of 3-10 μM [1]. This provides a quantifiable baseline for small-molecule disruption of capillary-like structures compared to untreated VEGF-stimulated controls.
| Evidence Dimension | VEGF-induced tube formation inhibition |
| Target Compound Data | Effective inhibition at 3-10 μM |
| Comparator Or Baseline | Untreated VEGF-stimulated baseline |
| Quantified Difference | Complete disruption of capillary-like tube formation at low micromolar concentrations |
| Conditions | Human umbilical vein endothelial cells (HUVECs) in vitro |
Validates the procurement of asterric acid as a reliable small-molecule positive control for anti-angiogenic and tumor vasculature screening models.
Asterric acid biosynthesis is highly sensitive to the carbon/nitrogen ratio during submerged cultivation. Under high nitrogen stress (200 g/L yeast extract), the production of asterric acid is completely blocked (0 mg/L), whereas lovastatin and biomass production continue [1]. This extreme metabolic shunting demonstrates the risk of relying on crude fungal extracts.
| Evidence Dimension | Metabolite Yield under High Nitrogen (200 g/L Yeast Extract) |
| Target Compound Data | 0 mg/L (Total blockage) |
| Comparator Or Baseline | Lovastatin (Continued production) |
| Quantified Difference | 100% suppression of asterric acid vs. continued lovastatin synthesis |
| Conditions | Aspergillus terreus ATCC 20542 submerged cultures |
Demonstrates that buyers must procure purified asterric acid rather than relying on generic Aspergillus crude extracts, which may completely lack the compound depending on fermentation conditions.
As a potent non-peptide ETA receptor antagonist, asterric acid is the right choice for standardizing smooth muscle cell (A10) assays where peptide-based inhibitors might suffer from proteolytic degradation [1].
Due to its specific AChE inhibitory activity—which is structurally absent in its precursors emodin and sulochrin—asterric acid is an essential scaffold for developing selective cholinesterase inhibitors in Alzheimer's disease research [2].
Asterric acid serves as a reliable small-molecule positive control in HUVEC tube formation assays, specifically for evaluating VEGF-dependent tumor vasculature disruption at low micromolar concentrations [3].
In bioprocessing and metabolic engineering, pure asterric acid is required as an analytical standard to monitor carbon/nitrogen-dependent metabolic shunting and to differentiate diphenyl ether synthesis from benzophenone or grisandiene pathways[4].
Environmental Hazard